molecular formula C13H19N3O B4758679 4-benzyl-N-methylpiperazine-1-carboxamide CAS No. 652156-53-1

4-benzyl-N-methylpiperazine-1-carboxamide

Cat. No.: B4758679
CAS No.: 652156-53-1
M. Wt: 233.31 g/mol
InChI Key: RAFZURSHZOSXAA-UHFFFAOYSA-N
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Description

4-Benzyl-N-methylpiperazine-1-carboxamide is an organic compound with the molecular formula C13H19N3O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a benzyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-methylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzylated product. The resulting intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Medicinal Chemistry

N-BMC has been investigated for its potential therapeutic properties, particularly as a modulator of specific biological pathways. Its interactions with sigma receptors, especially σ-1 receptors, have been noted for their implications in pain modulation and neuroprotection.

  • Pain Modulation : Recent studies indicate that benzylpiperazine derivatives, including N-BMC, act as selective antagonists for σ-1 receptors, which are crucial in nociceptive signaling pathways. Preclinical models have shown significant antinociceptive effects without sedation or motor impairment .

Organic Synthesis

N-BMC serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and specialty chemicals due to its unique structural properties.

  • Synthetic Routes : The synthesis typically involves the reaction of N-methylpiperazine with benzyl chloride in the presence of a base like sodium hydroxide, often conducted in organic solvents such as dichloromethane.

Biochemical Assays

The compound is employed in biochemical assays to study biological pathways and mechanisms of action. Its ability to modulate receptor activity makes it a valuable tool for researchers investigating cellular signaling processes.

Case Study 1: ERK5 Inhibition

A recent study focused on optimizing compounds for ERK5 inhibition, where N-BMC was identified as having significant activity. The optimization process highlighted the balance between potency and pharmacokinetic parameters, leading to the identification of derivatives with enhanced efficacy .

  • Key Findings :
    • The compound exhibited improved binding affinity.
    • In vivo pharmacokinetic studies showed favorable profiles with moderate oral bioavailability.
Compound IDCl (mL/min/kg)Vd (L/kg)t½ (min)F (%)
34b140.68042

Case Study 2: Modulation of Fatty Acid Amide Hydrolase (FAAH)

N-BMC derivatives have been explored as modulators of FAAH for treating anxiety and pain disorders. The interaction with FAAH suggests potential therapeutic applications in managing chronic pain and anxiety-related conditions .

Mechanism of Action

The mechanism of action of 4-benzyl-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms underlying its effects.

Comparison with Similar Compounds

4-Benzyl-N-methylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-benzylpiperazine: Lacks the methyl group on the piperazine ring, resulting in different chemical and biological properties.

    N-methylpiperazine:

    4-benzylpiperidine: Contains a piperidine ring instead of a piperazine ring, affecting its chemical behavior and uses.

Biological Activity

4-Benzyl-N-methylpiperazine-1-carboxamide (BMPC) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 652156-53-1
  • Melting Point : 216-218°C

BMPC acts primarily as a modulator of the endocannabinoid system, particularly influencing the activity of fatty acid amide hydrolase (FAAH). This modulation is significant for therapeutic applications in anxiety and pain management. The compound's structure allows it to interact with cannabinoid receptors, which are crucial for various physiological processes.

1. FAAH Inhibition

BMPC has been identified as a potent inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids. This inhibition leads to increased levels of endogenous cannabinoids, which can enhance analgesic and anxiolytic effects.

2. Antidepressant Effects

In animal models, BMPC has demonstrated antidepressant-like effects. Studies suggest that it may influence serotonin and norepinephrine pathways, similar to traditional antidepressants.

3. Neuroprotective Properties

Research indicates that BMPC exhibits neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. It may reduce oxidative stress and inflammation in neuronal cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
FAAH InhibitionIncreased endocannabinoid levels
AntidepressantReduction in depressive behaviors
NeuroprotectionDecreased oxidative stress

Case Study 1: FAAH Inhibition

A study conducted by researchers at Vrije Universiteit Brussel explored the effects of BMPC on FAAH activity. The results indicated a significant reduction in FAAH levels, correlating with increased anandamide concentrations in vivo. This suggests potential applications in treating mood disorders and chronic pain conditions.

Case Study 2: Behavioral Studies

In behavioral assessments involving rodent models, BMPC administration resulted in reduced anxiety-like behaviors in elevated plus maze tests. These findings support the compound's role as a potential anxiolytic agent.

Research Findings

Recent studies have further elucidated the pharmacodynamics of BMPC. In vitro assays have confirmed its binding affinity to cannabinoid receptors CB1 and CB2, highlighting its dual-action potential as both a receptor agonist and an enzyme inhibitor. Furthermore, the compound's safety profile has been evaluated, showing low toxicity at therapeutic doses.

Properties

IUPAC Name

4-benzyl-N-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-13(17)16-9-7-15(8-10-16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFZURSHZOSXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586479
Record name 4-Benzyl-N-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652156-53-1
Record name 4-Benzyl-N-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
4-benzyl-N-methylpiperazine-1-carboxamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
4-benzyl-N-methylpiperazine-1-carboxamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
4-benzyl-N-methylpiperazine-1-carboxamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
4-benzyl-N-methylpiperazine-1-carboxamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
4-benzyl-N-methylpiperazine-1-carboxamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
N-(2-chloro-5-methoxyphenyl)methanesulfonamide
4-benzyl-N-methylpiperazine-1-carboxamide

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